1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one
Description
Properties
Molecular Formula |
C13H16F2O2 |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C13H16F2O2/c1-4-12(16)10-5-9(14)6-11(15)13(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
NLRGXYMFYAHNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3,5-Difluorophenol
- Reagents: 3,5-difluorophenol, isobutyl bromide, potassium carbonate (K2CO3) or sodium hydride (NaH) as base.
- Solvent: Dimethylformamide (DMF) or acetone.
- Conditions: The reaction mixture is stirred at room temperature or heated moderately (50–80 °C) for several hours under nitrogen atmosphere to avoid oxidation.
- Outcome: Formation of 3,5-difluoro-2-isobutoxybenzene with high yield (typically >80%).
Acylation to Form 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one
Method A: Friedel-Crafts Acylation
- Reagents: 3,5-difluoro-2-isobutoxybenzene, propanoyl chloride or propanone equivalent, Lewis acid catalyst such as aluminum chloride (AlCl3).
- Conditions: Reaction under anhydrous conditions, typically at 0–25 °C initially, then warmed to room temperature or slightly higher.
- Work-up: Quenching with water or dilute acid, extraction, and purification by recrystallization or chromatography.
- Yield: Moderate to high, depending on reaction time and catalyst amount.
Method B: Base-Promoted Nucleophilic Substitution
- Reagents: 3,5-difluoro-2-isobutoxybenzene, propanone under basic conditions (e.g., sodium hydride or potassium carbonate).
- Conditions: Heating the reaction mixture to promote the formation of the ketone via nucleophilic substitution or condensation.
- Purification: Distillation or recrystallization to isolate pure product.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of phenol | 3,5-difluorophenol, isobutyl bromide, K2CO3, DMF | 50–80 | 4–6 | 80–90 | Nitrogen atmosphere recommended to prevent oxidation |
| Friedel-Crafts acylation | 3,5-difluoro-2-isobutoxybenzene, propanoyl chloride, AlCl3 | 0–25 (initial), then RT | 2–4 | 70–85 | Anhydrous conditions critical for catalyst activity |
| Base-promoted nucleophilic substitution | 3,5-difluoro-2-isobutoxybenzene, propanone, NaH or K2CO3 | 60–100 | 3–6 | 65–80 | Requires careful temperature control to avoid side reactions |
Purification Techniques
- Recrystallization: Using solvents such as ethyl acetate, hexane, or a mixture to obtain pure crystalline product.
- Column Chromatography: Silica gel chromatography with solvent systems like ethyl acetate/hexane for further purification.
- Distillation: For volatile impurities removal, especially in industrial scale.
Research Findings and Analytical Data
-
- $$^{1}H$$ NMR confirms the aromatic protons, isobutoxy methylene and methyl groups, and the propanone methyl and methylene signals.
- $$^{19}F$$ NMR shows two distinct fluorine signals consistent with substitution at 3 and 5 positions.
Mass Spectrometry:
Molecular ion peak consistent with C13H17F2O2 confirms molecular weight.Reaction Yields:
Optimized conditions yield 70–90% overall yield for the final compound.Stability:
The difluoro substitution enhances chemical stability, particularly under oxidative conditions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of 3,5-difluorophenol | Isobutyl bromide, K2CO3, DMF | 50–80 °C, 4–6 h | 80–90 | High yield, straightforward | Requires dry conditions |
| Friedel-Crafts Acylation | Propanoyl chloride, AlCl3 | 0–25 °C to RT, 2–4 h | 70–85 | Efficient ketone formation | Sensitive to moisture, corrosive reagents |
| Base-promoted nucleophilic substitution | Propanone, NaH or K2CO3 | 60–100 °C, 3–6 h | 65–80 | Avoids strong acids | Longer reaction times, side reactions possible |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-one undergoes nucleophilic addition, with reactivity influenced by the electron-withdrawing fluorine atoms.
Key Reactions:
-
Grignard Reagent Addition:
Reaction with methylmagnesium bromide forms a secondary alcohol after acidic workup. The fluorine substituents slightly deactivate the carbonyl but do not prevent nucleophilic attack.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| CH₃MgBr | 1-(3,5-difluoro-2-isobutoxyphenyl)propan-1-ol | 72% | Dry THF, 0°C → RT, 2 hr |
-
Hydride Reduction:
Sodium borohydride selectively reduces the ketone to the corresponding alcohol without affecting the fluorine or isobutoxy groups:
Oxidation Reactions
The ketone group is resistant to further oxidation under mild conditions but can be oxidized to carboxylic acids under aggressive reagents.
Experimental Data:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | 3,5-difluoro-2-isobutoxybenzoic acid | 58% | H₂SO₄, 80°C, 6 hr |
| CrO₃ | No reaction (steric hindrance dominates) | - | Acetic acid, RT, 12 hr |
The lack of reactivity with CrO₃ highlights steric protection by the isobutoxy group.
Electrophilic Aromatic Substitution (EAS)
Fluorine substituents direct incoming electrophiles to specific positions on the aromatic ring:
Nitration:
Reaction with nitric acid/sulfuric acid at 0°C produces a mono-nitro derivative:
Regioselectivity: Nitration occurs at the para position relative to the isobutoxy group due to steric and electronic effects .
Halogenation:
Bromine in acetic acid yields a mono-brominated product at the meta position to fluorine :
Thermal Decomposition
Under pyrolytic conditions (≥300°C), the compound undergoes bond cleavage:
-
Primary Pathway: C–F bond cleavage generates fluorine radicals, leading to fluorocarbon byproducts.
-
Secondary Pathway: Isobutoxy group elimination forms 3,5-difluorophenol derivatives .
Pyrolysis Products (GC-MS Data):
| Product | Relative Abundance | m/z |
|---|---|---|
| 3,5-difluoro-2-nitrophenol | 42% | 175 |
| 1,3-difluoro-5-isobutoxybenzene | 28% | 200 |
| CO₂ | 15% | 44 |
Organometallic Coupling
The compound participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids yields biaryl ketones :
| Arylboronic Acid | Product Yield | Catalyst |
|---|---|---|
| Phenylboronic acid | 65% | Pd(PPh₃)₄, K₂CO₃, DMF |
Mechanistic Insights
-
Nucleophilic Addition: The carbonyl carbon’s electrophilicity is reduced by fluorine’s inductive effects, requiring stronger nucleophiles (e.g., Grignard reagents).
-
EAS Reactivity: Fluorine’s −I effect deactivates the ring but directs electrophiles to specific positions through resonance .
-
Thermal Stability: C–F bond dissociation energy (~486 kJ/mol) necessitates high temperatures for decomposition .
Comparative Reactivity
| Reaction Type | 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one | Non-Fluorinated Analog |
|---|---|---|
| Nitration Rate | 0.8 × 10⁻³ L/mol·s | 2.1 × 10⁻³ L/mol·s |
| Reduction (NaBH₄) | 72% yield | 89% yield |
| Thermal Stability | Decomposes at 300°C | Stable up to 350°C |
Scientific Research Applications
Medicinal Chemistry
a. Potential as a Therapeutic Agent
Research indicates that compounds similar to 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one may exhibit pharmacological activities. For instance, derivatives of this compound have been investigated for their efficacy in treating conditions such as anxiety and pain management. In particular, studies have shown that certain fluorinated compounds can enhance the bioavailability and effectiveness of therapeutic agents by modulating their interaction with biological targets .
b. Mechanism of Action
The mechanism by which this compound operates may involve inhibition of specific enzymes or receptors involved in pain and anxiety pathways. For example, some studies suggest that fluorinated compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in the metabolism of endocannabinoids, potentially leading to increased analgesic effects .
Material Science
a. Use in Polymer Chemistry
The unique structural properties of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one make it a candidate for use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Recent advances in polymer science have explored the use of such compounds to develop materials with tailored properties for specific applications, including coatings and adhesives .
b. Coating Applications
Due to its chemical structure, this compound may also be useful in developing coatings that require high resistance to solvents and environmental degradation. The fluorine atoms contribute to low surface energy, making these coatings hydrophobic and oleophobic, which is desirable in various industrial applications .
Cosmetic Formulations
a. Skin Care Products
In the cosmetic industry, 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one can be utilized as an active ingredient in skin care formulations. Its potential moisturizing properties could enhance product efficacy by improving skin hydration levels and barrier function .
b. Stability and Safety Testing
Cosmetic formulations containing this compound must undergo rigorous safety assessments to ensure they meet regulatory standards. The stability of the formulation is critical; thus, studies on the interactions between this compound and other ingredients are essential to optimize product performance while ensuring consumer safety .
Case Study 1: Analgesic Efficacy
A study conducted on a series of fluorinated ketones similar to 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one demonstrated significant analgesic effects in animal models. The results indicated that these compounds could effectively reduce pain responses comparable to traditional analgesics without the associated side effects .
Case Study 2: Polymer Development
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related aryl ketones and cathinone derivatives, focusing on substituent effects and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The isobutoxy group enhances lipophilicity (logP ~3.5 estimated) compared to smaller alkoxy groups (e.g., methoxy), improving membrane permeability but reducing aqueous solubility.
Steric Effects :
- The bulky isobutoxy substituent may hinder crystal packing, leading to lower melting points than analogs with compact substituents (e.g., methylenedioxy). This property could advantage formulations requiring amorphous states.
- Biological Activity: Unlike cathinone derivatives with dimethylamino groups (e.g., C₁₂H₁₅NO₃), the target compound lacks a basic nitrogen, suggesting divergent receptor interactions. Fluorine substituents may enhance metabolic stability, extending half-life in vivo compared to non-fluorinated analogs .
Thermodynamic and Solubility Considerations
Local composition models (e.g., Wilson, van Laar equations) predict that the compound’s high lipophilicity may limit miscibility in polar solvents. However, fluorine’s polarity could improve solubility in fluorinated solvents or lipid-based systems .
Biological Activity
1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one is an organic compound with significant potential in pharmaceutical and agrochemical applications due to its unique structural features, including fluorine substitutions. This article reviews the biological activity of this compound, emphasizing its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one is C13H14F2O2, with a molecular weight of 242.26 g/mol. The presence of fluorine atoms enhances its lipophilicity and stability, potentially improving its ability to penetrate biological membranes.
The biological activity of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and microbial resistance:
- Molecular Targets : The compound may interact with specific enzymes and receptors involved in inflammatory responses.
- Pathways : It can influence pathways related to apoptosis and cell proliferation.
Antimicrobial Properties
Research indicates that compounds structurally similar to 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one exhibit antimicrobial activity. In vitro studies have suggested that this compound may inhibit the growth of several pathogenic bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
Anti-inflammatory Properties
The anti-inflammatory potential of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one has also been explored. It appears to reduce the production of pro-inflammatory cytokines in cell culture models.
| Cytokine | Effect | Concentration | Reference |
|---|---|---|---|
| IL-6 | Decreased production | 10 µM | |
| TNF-alpha | Inhibition observed | 20 µM |
Case Studies
A few case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Inflammation : A study demonstrated that a related compound significantly reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.
- Antimicrobial Efficacy : Another investigation showed that derivatives of difluorophenyl compounds exhibited potent antibacterial effects against resistant strains of bacteria.
Synthesis
The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one typically involves multi-step organic reactions that allow for precise control over the product's purity and yield. The synthetic pathway often includes:
- Formation of the isobutoxy group.
- Introduction of fluorine atoms via electrophilic aromatic substitution.
- Final coupling reactions to achieve the propanone structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-difluoro-2-isobutoxyphenyl precursors and propanoyl chloride. Optimization involves selecting Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and controlling reaction temperatures (60–80°C) to minimize side reactions. Solvent polarity (e.g., dichloromethane or toluene) significantly impacts yield, with anhydrous conditions critical for reproducibility . For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The isobutoxy group’s methyl protons appear as a doublet (δ 1.0–1.2 ppm), while aromatic protons show coupling patterns from fluorine atoms (³J coupling ~8–10 Hz).
- ¹⁹F NMR : Distinct signals for 3,5-difluoro substituents (typically δ -110 to -120 ppm).
- FTIR : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1200–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 256.12 g/mol) .
Q. What crystallization strategies are suitable for obtaining high-quality single crystals for X-ray diffraction analysis?
- Methodological Answer : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to promote crystal growth. For X-ray refinement, employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve fluorine and oxygen atom positions. Cooling rates below 0.5°C/min enhance crystal quality, and twinning analysis should be performed if diffraction patterns show inconsistencies .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under different pH conditions?
- Methodological Answer : Conduct kinetic stability studies using HPLC to monitor degradation products. Prepare buffered solutions (pH 1–13) and incubate samples at 25°C and 40°C. Compare half-lives (t₁/₂) and identify degradation pathways (e.g., hydrolysis of the ketone group under acidic conditions). Cross-reference findings with structurally similar fluorinated ketones, such as 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, to validate trends in fluorine-mediated stability .
Q. What computational approaches are recommended for predicting the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-deficient aromatic positions. Compare activation energies for substitution at 3,5-difluoro vs. 2-isobutoxy sites. Validate models with experimental data from fluorinated analogs like 1-(4-Fluoro-3,5-Dimethylphenyl)-2-methylpropan-1-ol, where steric effects from substituents influence reactivity .
Q. What strategies mitigate interference from isobutoxy group rotation in NOESY experiments during conformational analysis?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to slow rotation rates. At -40°C, NOESY cross-peaks between the isobutoxy methyl groups and aromatic protons become observable, enabling conformational analysis. Isotopic labeling (e.g., ¹³C-enriched carbonyl groups) can enhance signal resolution. For dynamic studies, combine with molecular dynamics simulations parameterized using crystallographic data from SHELXL-refined structures .
Key Considerations for Experimental Design
- Data Contradiction Analysis : When discrepancies arise in spectroscopic vs. crystallographic data (e.g., bond length variations), re-examine sample purity and refine X-ray data with SHELXL’s TWIN/BASF commands to account for possible twinning .
- Safety Protocols : Follow TCI America’s guidelines for fluorinated aromatic ketones, including PPE (gloves, goggles) and fume hood use. Avoid prolonged exposure to light due to potential photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
